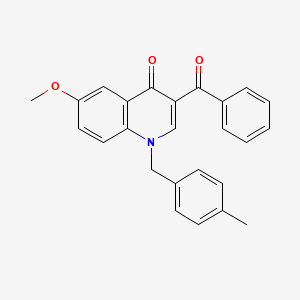

3-benzoyl-6-methoxy-1-(4-methylbenzyl)quinolin-4(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-benzoyl-6-methoxy-1-(4-methylbenzyl)quinolin-4(1H)-one is a chemical compound that belongs to the quinoline family. It has been extensively researched for its potential applications in various fields, including medicine, pharmacology, and chemistry. The synthesis of this compound is complex, and several methods have been developed to produce it.

Scientific Research Applications

Photochemical Mechanisms

A study focused on the photochromism of photoenolizable ketones, including compounds similar to 3-benzoyl-6-methoxy-1-(4-methylbenzyl)quinolin-4(1H)-one, highlighting the photochemical mechanism based on the photoenolization process. This mechanism involves a gamma-hydrogen transfer leading to the formation of a triplet photoenol, which is a direct precursor to the colored form in photochromic compounds. The study suggests the existence of intramolecular hydrogen bonding, affecting the rate of gamma-hydrogen transfer and biradical decay, influencing photochromic performance (Aloïse et al., 2006).

Synthesis Methodologies

Research on the synthesis of related compounds involves the preparation of quinoline intermediates through thermolysis of anilinomethylene derivatives, leading to various benzyl and aryl substituted derivatives. This includes methodologies for creating dibenzo[b,g][1,8]naphthyridin-5-ones and novel phenyl substituted dibenzonaphthyridines, showcasing the flexibility and utility of the compound in synthesizing a wide range of chemical derivatives with potential pharmacological and material applications (Manoj & Prasad, 2010); (Manoj & Prasad, 2009).

Precursor for Derivatives

The compound serves as a precursor for the synthesis of various derivatives. For instance, research into the electrochemical synthesis of new benzofuran derivatives illustrates the compound's utility in creating molecules with potential applications in material science and pharmaceuticals. This involves the electrochemical oxidation of 3,4-dihydroxybenzoic acid in the presence of quinolone derivatives, leading to the formation of benzofuran or isochromeno[4,3-c]quinoline derivatives (Moghaddam et al., 2006).

Application in Catalysis

Another aspect of research demonstrates the compound's relevance in catalysis, particularly in the preparation of pincer complexes for ketone reduction. This highlights its application in creating catalysts for chemical transformations, underscoring its importance in synthetic chemistry and potential in industrial applications (Facchetti et al., 2016).

properties

IUPAC Name |

3-benzoyl-6-methoxy-1-[(4-methylphenyl)methyl]quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21NO3/c1-17-8-10-18(11-9-17)15-26-16-22(24(27)19-6-4-3-5-7-19)25(28)21-14-20(29-2)12-13-23(21)26/h3-14,16H,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANBHPSNNABSMQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C=C(C(=O)C3=C2C=CC(=C3)OC)C(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-fluorophenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2459478.png)

![N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide](/img/structure/B2459488.png)

![1-Bromo-3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride](/img/structure/B2459491.png)

![2-[2-Oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl]sulfanylbenzoic acid](/img/structure/B2459492.png)

![(2Z)-2-[(3-chlorophenyl)imino]-8-methoxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2459493.png)